molecular formula C27H29NO5S B241935 3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[(2S)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]propanamide

3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[(2S)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]propanamide

Cat. No.: B241935
M. Wt: 479.6 g/mol
InChI Key: NSZWTDKMDIONFT-IBGZPJMESA-N
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Description

3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[(2S)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]propanamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[(2S)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]propanamide involves multiple steps, starting from simpler organic molecules

    Formation of the Furochromen Core: This step involves the cyclization of a suitable precursor under acidic or basic conditions to form the furochromen ring system.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, using a phenyl halide and a Lewis acid catalyst.

    Attachment of the Propanamide Side Chain: The final step involves the reaction of the intermediate with a suitable amine to form the propanamide side chain.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[(2S)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or hydroxymethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[(2S)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]propanamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study enzyme activity or protein interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[(2S)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[(2S)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H29NO5S

Molecular Weight

479.6 g/mol

IUPAC Name

3-(2,5-dimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)-N-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]propanamide

InChI

InChI=1S/C27H29NO5S/c1-16-20(9-10-25(30)28-19(15-29)11-12-34-3)27(31)33-23-14-24-22(13-21(16)23)26(17(2)32-24)18-7-5-4-6-8-18/h4-8,13-14,19,29H,9-12,15H2,1-3H3,(H,28,30)/t19-/m0/s1

InChI Key

NSZWTDKMDIONFT-IBGZPJMESA-N

Isomeric SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)CCC(=O)N[C@@H](CCSC)CO

SMILES

CC1=C(C(=O)OC2=C1C=C3C(=C2)OC(=C3C4=CC=CC=C4)C)CCC(=O)NC(CCSC)CO

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)CCC(=O)NC(CCSC)CO

Origin of Product

United States

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